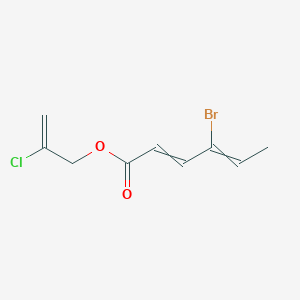
2-Chloroprop-2-en-1-yl 4-bromohexa-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroprop-2-en-1-yl 4-bromohexa-2,4-dienoate is an organic compound characterized by the presence of both chlorine and bromine atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroprop-2-en-1-yl 4-bromohexa-2,4-dienoate typically involves the reaction of 2-chloroprop-2-en-1-ol with 4-bromohexa-2,4-dienoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions may include the use of an inert atmosphere, such as nitrogen, and a solvent like dichloromethane to dissolve the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloroprop-2-en-1-yl 4-bromohexa-2,4-dienoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The double bonds present in the molecule can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce carboxylic acids or ketones .
Wissenschaftliche Forschungsanwendungen
2-Chloroprop-2-en-1-yl 4-bromohexa-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloroprop-2-en-1-yl 4-bromohexa-2,4-dienoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modification of proteins, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-2-propen-1-ol: Similar in structure but lacks the bromine atom.
2-Chloro-4-bromobenzaldehyde: Contains both chlorine and bromine but has a different core structure.
2-Bromo-4-chloro-1-fluorobenzene: Another compound with both chlorine and bromine atoms but includes a fluorine atom as well.
Uniqueness
Its ability to undergo various chemical reactions and its utility in multiple fields of research make it a valuable compound .
Eigenschaften
CAS-Nummer |
89752-66-9 |
|---|---|
Molekularformel |
C9H10BrClO2 |
Molekulargewicht |
265.53 g/mol |
IUPAC-Name |
2-chloroprop-2-enyl 4-bromohexa-2,4-dienoate |
InChI |
InChI=1S/C9H10BrClO2/c1-3-8(10)4-5-9(12)13-6-7(2)11/h3-5H,2,6H2,1H3 |
InChI-Schlüssel |
FBHLZGSMABWTCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C=CC(=O)OCC(=C)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


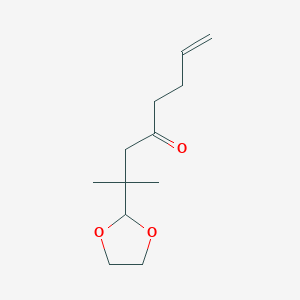
silane](/img/structure/B14385406.png)
![2-Cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoic acid](/img/structure/B14385412.png)
![5-[(But-3-en-2-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14385413.png)
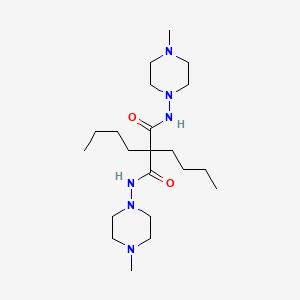
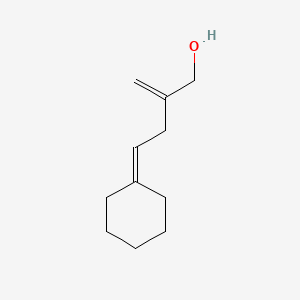
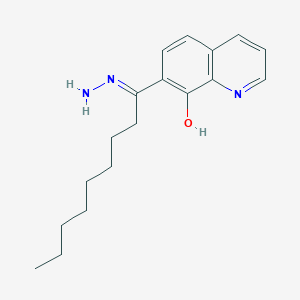
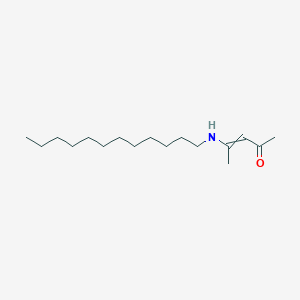
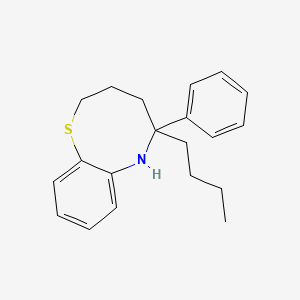
![6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14385444.png)



![3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde](/img/structure/B14385479.png)
